Nezukol

Description

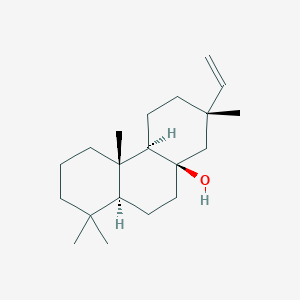

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C20H34O |

|---|---|

Poids moléculaire |

290.5 g/mol |

Nom IUPAC |

(4aS,4bR,7S,8aR,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol |

InChI |

InChI=1S/C20H34O/c1-6-18(4)12-8-16-19(5)11-7-10-17(2,3)15(19)9-13-20(16,21)14-18/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,18-,19-,20+/m0/s1 |

Clé InChI |

IYDAPILQPCDHTO-HHUCQEJWSA-N |

SMILES isomérique |

C[C@@]1(CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2(C1)O)(C)C)C)C=C |

SMILES canonique |

CC1(CCCC2(C1CCC3(C2CCC(C3)(C)C=C)O)C)C |

Synonymes |

nezukol |

Origine du produit |

United States |

Natural Occurrence and Distribution of Nezukol

Distribution of Nezukol in Plant Genera

This compound's presence has been documented in several distinct plant genera, highlighting its varied ecological roles and biosynthetic pathways across the plant kingdom.

Presence in Isodon Species

This compound has been identified in the medicinal plant Isodon rubescens (Lamiaceae), native to Eastern China ebi.ac.ukresearchgate.netplos.orgnih.gov. While its occurrence in Isodon species was not initially widely reported, metabolite profiling confirmed its presence, albeit at low abundance, in I. rubescens leaf tissue plos.orgnih.govsemanticscholar.org. The biosynthesis of this compound in I. rubescens is a notable area of research, with studies revealing that it is catalyzed by a pair of diterpene synthases ebi.ac.ukplos.orgresearchgate.netnih.govresearchgate.net. Specifically, the enzyme IrTPS2 converts (+)-copalyl diphosphate (B83284) ((+)-CPP) into this compound through a mechanism involving the formation of an intermediary pimar-15-en-8-yl+ carbocation, followed by water capture at C-8 plos.orgnih.govsemanticscholar.orgresearchgate.netnih.gov. Other pimarane-related diterpenoids, structurally similar compounds that could potentially derive from this compound, have also been reported in Isodon forrestii and Isodon parvifolia, though their direct biosynthetic link to this compound remains to be fully elucidated due to stereochemical variations plos.orgnih.gov.

Occurrence in Cryptomeria Species

Cryptomeria japonica, commonly known as Sugi or Japanese cedar, is another significant source of this compound ebi.ac.uknih.govresearchgate.netmdpi.comneist.res.in. This compound is a major constituent of the essential oil extracted from the leaves of C. japonica researchgate.netmdpi.com. It has also been found in the heartwood of this species ebi.ac.ukresearchgate.netmdpi.com. Studies on C. japonica essential oil have shown that the content of this compound can vary across different fractions obtained through sequential hydrodistillation mdpi.com. For instance, foliage essential oil from Azorean C. japonica has been reported to contain 3% this compound mdpi.com.

Identification in Xanthocyparis Species

The genus Xanthocyparis also contributes to the known distribution of this compound. Xanthocyparis nootkatensis (formerly Chamaecyparis nootkatensis), a conifer found in western North America, contains this compound in its leaf essential oil, where it can constitute between 3.3% and 4.8% of the major components tandfonline.comresearchgate.net. This compound has also been identified in the leaf essential oil of Callitropsis vietnamensis (a synonym for Xanthocyparis vietnamensis), a species discovered in northern Vietnam ebi.ac.ukwikipedia.org. The concentration of this compound in the foliage of Callitropsis nootkatensis has shown considerable variability, ranging from 0.2% to 9.4% phytologia.org.

Other Reported Plant Sources of this compound

Beyond the genera detailed above, this compound has been identified in several other plant species, primarily conifers. These include Callitropsis vietnamensis (leaf essential oil), Taxodium distichum (heartwood), Hesperocyparis arizonica (leaf essential oil), and Thuja standishii ebi.ac.uk. Furthermore, the compound has been reported in Prumnopitys taxifolia and Manoao colensoi nih.gov. Generally, this compound is recognized as a component found in the leaves and heartwood of various conifer species, including those belonging to the genera Podocarpus, Cryptomeria, and Cupressus researchgate.netplos.orgnih.govmdpi.com.

Table 1: Distribution and Concentration of this compound in Selected Plant Genera

| Plant Genus/Species | Plant Part | This compound Concentration (Approximate) | References |

| Isodon rubescens | Leaves | Low abundance (detected) | plos.orgnih.govsemanticscholar.org |

| Cryptomeria japonica | Leaves, Essential Oil, Heartwood | Major constituent in essential oil; 3% in foliage EO | ebi.ac.ukresearchgate.netmdpi.commdpi.com |

| Xanthocyparis nootkatensis | Leaf Essential Oil, Foliage | 3.3% - 4.8% (major constituent); 0.2% - 9.4% (foliage) | tandfonline.comresearchgate.netphytologia.org |

| Callitropsis vietnamensis | Leaf Essential Oil | Detected | ebi.ac.uk |

| Taxodium distichum | Heartwood | Detected | ebi.ac.uk |

| Hesperocyparis arizonica | Leaf Essential Oil | Detected | ebi.ac.uk |

| Thuja standishii | Whole plant (implied) | Detected | ebi.ac.uk |

| Prumnopitys taxifolia | Whole plant (implied) | Detected | nih.gov |

| Manoao colensoi | Whole plant (implied) | Detected | nih.gov |

Tissue-Specific Localization of this compound within Plants

This compound exhibits specific localization patterns within different plant tissues, primarily accumulating in leaves and heartwood. In Isodon rubescens, this compound has been detected in leaf tissue plos.orgnih.govsemanticscholar.org. Similarly, in Cryptomeria japonica, it is found in the leaves and heartwood, being a major component of the leaf essential oil ebi.ac.ukresearchgate.netmdpi.commdpi.com. The leaf essential oils of Xanthocyparis nootkatensis, Callitropsis vietnamensis, and Hesperocyparis arizonica also contain this compound ebi.ac.uktandfonline.comresearchgate.netphytologia.org. The presence of this compound in the heartwood of Taxodium distichum further demonstrates its accumulation in woody tissues ebi.ac.uk. This tissue-specific distribution suggests that this compound may play roles related to defense, structural integrity, or volatile emission from these plant parts.

Environmental and Genetic Influences on this compound Accumulation

The accumulation of specialized metabolites like this compound in plants is influenced by a complex interplay of genetic and environmental factors. Genetically, the biosynthesis of this compound is directly controlled by specific enzymes. In Isodon rubescens, for example, the production of this compound is catalyzed by diterpene synthases, particularly IrTPS2, which guides the conversion of (+)-copalyl diphosphate ebi.ac.ukplos.orgnih.govsemanticscholar.orgresearchgate.netnih.govresearchgate.netnih.govnih.gov. The independent evolution of this specific diterpene synthase function in various plant species highlights a significant genetic basis for this compound biosynthesis across different lineages plos.orgnih.gov.

Biosynthetic Pathways and Enzymology of Nezukol

General Diterpene Biosynthesis Precursors

The biosynthesis of all diterpenes, including nezukol, originates from fundamental precursor molecules that are common to this class of compounds. These precursors are synthesized through the broader terpenoid pathway before being committed to diterpene-specific cyclization reactions.

Geranylgeranyl diphosphate (B83284) (GGPP) is the universal precursor for all diterpenoids. researchgate.netresearchgate.net It is a 20-carbon isoprenoid diphosphate synthesized from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov In the context of this compound biosynthesis, GGPP serves as the substrate for the initial cyclization step that leads to the formation of the bicyclic intermediate, copalyl diphosphate. researchgate.netplos.org

The conversion of the linear GGPP into a bicyclic structure is a critical step in diterpene biosynthesis and is catalyzed by class II diTPSs. These enzymes can produce different stereoisomers of copalyl diphosphate (CPP). In the pathway leading to this compound, two distinct CPP synthases have been identified in Isodon rubescens: IrTPS3 and IrTPS5. plos.orgnih.gov IrTPS3 is responsible for the formation of (+)-copalyl diphosphate ((+)-CPP), which is the direct precursor for this compound. plos.orgnih.gov In parallel, IrTPS5 synthesizes ent-copalyl diphosphate (ent-CPP), which is channeled into other diterpenoid pathways within the plant, such as the biosynthesis of oridonin. plos.orgnih.gov The formation of these distinct CPP isomers represents a key branching point in the plant's diterpenoid metabolism. researchgate.netplos.org

Enzymatic Catalysis of this compound Formation

The specific enzymatic machinery responsible for the conversion of (+)-CPP to this compound has been identified and characterized, revealing a two-step process involving a pair of monofunctional diTPSs.

Through transcriptomic analysis of Isodon rubescens leaf tissue, several candidate diTPSs were identified. Functional characterization of these enzymes through co-expression assays in Nicotiana benthamiana elucidated their specific roles in the biosynthesis of this compound and other diterpenes. plos.orgnih.gov This approach allowed for the precise determination of the enzymatic functions of IrTPS2, IrTPS3, and IrTPS5.

IrTPS2 is a class I diTPS that catalyzes the conversion of (+)-CPP into the hydroxylated tricyclic diterpene this compound. plos.orgnih.gov The proposed reaction mechanism involves the ionization of the diphosphate group from (+)-CPP, leading to the formation of a pimar-15-en-8-yl+ carbocation intermediate. plos.orgnih.gov Subsequently, IrTPS2 facilitates the neutralization of this carbocation by capturing a water molecule at the C-8 position, resulting in the formation of this compound (8β-hydroxy-isopimar-15-ene). plos.orgnih.govplos.org This oxygenation activity is a rare function for a class I diTPS and highlights the unique catalytic capability of IrTPS2. plos.orgnih.gov The identity of the product as this compound has been confirmed through gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) analysis. plos.orgnih.gov Metabolite profiling has also confirmed the presence of this compound in the leaf tissue of I. rubescens. plos.orgnih.gov

As mentioned previously, IrTPS3 and IrTPS5 are class II diTPSs that catalyze the initial cyclization of GGPP. Their primary contribution to the this compound pathway is the formation of the necessary bicyclic precursors.

IrTPS3 : This enzyme was identified as a (+)-CPP synthase. plos.orgnih.gov Its functional role is to produce the specific (+)-CPP isomer that serves as the substrate for IrTPS2. plos.orgnih.gov

The sequential activity of these enzymes is summarized in the following table:

| Enzyme | Class | Substrate | Product | Role in this compound Biosynthesis |

| IrTPS3 | Class II diTPS | Geranylgeranyl Diphosphate (GGPP) | (+)-Copalyl Diphosphate ((+)-CPP) | Produces the direct precursor for this compound formation. |

| IrTPS2 | Class I diTPS | (+)-Copalyl Diphosphate ((+)-CPP) | This compound | Catalyzes the final conversion to this compound. |

| IrTPS5 | Class II diTPS | Geranylgeranyl Diphosphate (GGPP) | ent-Copalyl Diphosphate (ent-CPP) | Involved in a parallel diterpenoid pathway, not directly in this compound synthesis. |

Identification and Characterization of Diterpene Synthases (diTPSs) Involved in this compound Biosynthesis

Specificity of IlKSL5 as a this compound Synthase

The enzyme IlKSL5, identified from Isodon lophanthoides, is a class I diterpene synthase (diTPS-I) that functions as a specific this compound synthase. researchgate.netresearchgate.net Its catalytic activity is dependent on the substrate provided by a class II diTPS. Functional characterization through co-expression in a yeast heterologous expression system demonstrated that IlKSL5 specifically converts (+)-copalyl diphosphate ((+)-CPP) into the hydroxylated diterpene, this compound. researchgate.netresearchgate.net This reaction occurred when IlKSL5 was coupled with IlCPS1 or IlCPS3, two class II diTPSs from the same plant that produce (+)-CPP. researchgate.netresearchgate.net In pairwise assays, no product was observed when IlKSL5 was combined with other class II diTPSs or when (+)-CPP synthases were paired with other kaurene synthase-like (KSL) enzymes from I. lophanthoides, highlighting the specific nature of the IlKSL5-(+)-CPP interaction. researchgate.netresearchgate.net

The specificity of IlKSL5 for producing a hydroxylated product is governed by a single, critical amino acid residue within its active site. researchgate.net Site-directed mutagenesis studies have identified alanine (B10760859) at position 513 (A513) as the key determinant for the water capture mechanism that yields this compound. researchgate.net When this alanine residue was substituted with isoleucine (A513I), the product profile of the enzyme was completely altered. researchgate.net Instead of producing the hydroxylated this compound, the mutant enzyme synthesized isopimara-7,15-diene, a dehydroxylated diterpene hydrocarbon. researchgate.net This demonstrates that the small side chain of the alanine residue is crucial for positioning a water molecule to quench the carbocation intermediate, whereas the bulkier isoleucine side chain sterically hinders this water capture, leading to a deprotonation event instead.

Proposed Reaction Mechanisms for this compound Synthesis

The biosynthesis of this compound is catalyzed by a class I diTPS, such as IlKSL5 from I. lophanthoides or its ortholog IrTPS2 from I. rubescens, acting on the (+)-CPP precursor. researchgate.netnih.gov The proposed mechanism follows a conserved pattern of diterpenoid biosynthesis involving diphosphate ionization, carbocation formation, and subsequent termination of the reaction cascade. nih.govebi.ac.uk

Carbocation Intermediates in this compound Biosynthesis

The catalytic cycle begins with the ionization of the substrate, (+)-CPP, through the cleavage of its diphosphate group. nih.govebi.ac.uk This initial step is a hallmark of class I diTPSs and results in the formation of a bicyclic carbocation intermediate. This intermediate then undergoes a rearrangement to form a common tricyclic pimar-15-en-8-yl⁺ carbocation. nih.govebi.ac.uk This specific carbocation is a critical branching point in the biosynthesis of various diterpenoids in Isodon species. nih.gov For instance, in I. rubescens, this same pimar-15-en-8-yl⁺ intermediate can be acted upon by a different enzyme, IrTPS4, which catalyzes further rearrangements and deprotonation to yield miltiradiene. nih.gov However, in the context of this compound synthesis, the reaction cascade is terminated directly from this intermediate. nih.gov

Water Capture Mechanism in this compound Formation

The formation of this compound is distinguished by the specific mechanism that neutralizes the pimar-15-en-8-yl⁺ carbocation. nih.gov Instead of undergoing further rearrangements or deprotonation to form a hydrocarbon scaffold, the carbocation is captured by a water molecule. nih.govebi.ac.uk The this compound synthase (e.g., IrTPS2 or IlKSL5) facilitates the direct neutralization of the carbocation at carbon-8 (C-8) by this regio-specific water quenching. researchgate.netnih.gov This water capture event, without prior rearrangement of the hydrocarbon scaffold, leads to the formation of the final hydroxylated product, 8β-hydroxy-isopimar-15-ene, also known as this compound. nih.gov The identity of this compound as the product of this reaction has been confirmed through nuclear magnetic resonance (NMR) analysis. nih.gov

Genetic Basis of this compound Biosynthesis

Gene Discovery and Expression Profiling of this compound Biosynthetic Genes

The genes responsible for this compound biosynthesis have been discovered through transcriptome analysis of Isodon species, which are known to produce a wide array of bioactive diterpenoids. researchgate.netnih.gov In I. rubescens, mining of a leaf transcriptome assembly revealed seven candidate diTPS genes. nih.govplos.org Subsequent functional characterization of these candidates via transient co-expression assays in Nicotiana benthamiana led to the identification of IrTPS2 as the gene encoding the this compound synthase. nih.govsemanticscholar.org This enzyme was shown to act sequentially with the (+)-CPP synthase, IrTPS3, to produce this compound. nih.govsemanticscholar.org

Similarly, a comparative transcriptome analysis of root and leaf samples from I. lophanthoides identified a diverse family of eleven diTPSs, comprising six copalyl diphosphate synthases (IlCPSs) and five kaurene synthase-like enzymes (IlKSLs). researchgate.net Functional characterization using a yeast heterologous expression system identified IlKSL5 as the this compound synthase, which, when paired with the (+)-CPP synthases IlCPS1 or IlCPS3, catalyzed the formation of this compound. researchgate.netresearchgate.net These genomics-enabled approaches have been pivotal in elucidating the genetic basis of specialized diterpenoid metabolism in the Isodon genus. researchgate.net

Transcript Abundance Analysis in this compound-Producing Tissues

Analysis of gene expression levels in this compound-producing tissues provides insight into the regulation of its biosynthetic pathway. In I. rubescens, the transcript abundance of all seven identified diTPSs was assessed in leaf tissue using quantitative real-time PCR (qRT-PCR). semanticscholar.org The results indicated that the this compound synthase IrTPS2 and the associated (+)-CPP synthase IrTPS3 both showed low transcript abundance. semanticscholar.org This finding is consistent with metabolite profiling of I. rubescens leaf extracts, which confirmed that this compound is present in the plant, but only at low levels. plos.orgsemanticscholar.org In contrast, other diTPS genes, such as IrTPS5 (an ent-CPP synthase potentially involved in the biosynthesis of the major constituent oridonin), showed significantly higher transcript levels. nih.govsemanticscholar.org This differential expression of diTPS genes highlights the channeling of metabolic flux towards different classes of diterpenoids within the plant. semanticscholar.org

| Gene | Proposed Function | Relative Transcript Abundance (Normalized to Actin) |

|---|---|---|

| IrTPS1 | ent-CPP synthase (predicted) | Trace Levels |

| IrTPS2 | This compound synthase | Low |

| IrTPS3 | (+)-CPP synthase | Low |

| IrTPS4 | Miltiradiene synthase | Moderate |

| IrTPS5 | ent-CPP synthase | High |

| IrTPS6 | ent-kaurene synthase (putative) | Moderate |

| IrTPS7 | CPP or LPP synthase (putative) | Trace Levels |

Data sourced from quantitative real-time PCR (qRT-PCR) analysis as described in Pelot et al. (2017). semanticscholar.org "Trace," "Low," "Moderate," and "High" are qualitative descriptors based on the reported quantitative data.

Evolutionary Aspects of this compound Biosynthesis Pathways

The biosynthetic pathway of this compound, a hydroxylated diterpene, offers a compelling case study in the evolution of specialized metabolic pathways in plants. The emergence of this pathway is rooted in the broader evolution of terpene synthases (TPS), a diverse family of enzymes responsible for generating the vast chemical diversity of terpenoids. nih.gov These enzymes catalyze complex cyclization and rearrangement reactions of acyclic prenyl diphosphate precursors, acting as crucial gatekeepers in the formation of various terpene scaffolds. nih.gov The evolution of novel TPS functions, like that of this compound synthase, is a key mechanism through which plants adapt to their ecological niches by producing new bioactive compounds. nih.gov

The biosynthesis of this compound in the medicinal plant Isodon rubescens is a two-step process catalyzed by a pair of monofunctional diterpene synthases (diTPSs). researchgate.netplos.org First, a class II diTPS, IrTPS3, converts the general diterpenoid precursor geranylgeranyl diphosphate (GGPP) into (+)-copalyl diphosphate ((+)-CPP). nih.gov Subsequently, a class I diTPS, IrTPS2, catalyzes the conversion of (+)-CPP into this compound. nih.gov The evolution of this specific pairing of enzymes is a critical aspect of the pathway's origin.

A key evolutionary innovation in the this compound pathway is the catalytic function of the class I diTPS, IrTPS2. This enzyme facilitates the ionization of the diphosphate group from (+)-CPP, leading to the formation of a pimar-15-en-8-yl⁺ carbocation intermediate. plos.orgnih.gov Uniquely, IrTPS2 then directs the neutralization of this carbocation through the capture of a water molecule at the C-8 position, yielding the hydroxylated product, this compound. plos.orgnih.gov This oxygenation activity is a rare function for class I diTPSs, which more commonly catalyze deprotonation or rearrangement reactions to form hydrocarbon skeletons. plos.org This suggests that this compound synthase activity likely evolved from diterpene synthase progenitors involved in more common, general metabolic pathways. plos.org

Phylogenetic analyses of diterpene synthases in Isodon species support the distinct evolutionary history of the enzymes involved in this compound biosynthesis. researchgate.net The presence of multiple diTPSs within the Isodon genome points to a history of gene duplication events followed by functional divergence, a common theme in the evolution of plant specialized metabolism. researchgate.net This genetic plasticity allows for the exploration of new chemical space and the generation of novel compounds like this compound.

Research has highlighted how subtle changes at the molecular level can drive the evolution of new enzyme functions. For instance, studies on the related enzyme IlKSL5, a this compound synthase from Isodon lophanthoides, revealed that a single amino acid substitution (alanine to isoleucine) was sufficient to completely switch the product outcome from the hydroxylated this compound to the hydrocarbon isopimara-7,15-diene. researchgate.net Furthermore, site-directed mutagenesis experiments on the Arabidopsis thaliana ent-kaurene (B36324) synthase, an enzyme from a general metabolic pathway, have successfully altered its product specificity to generate 8α-hydroxy-ent-pimar-15-ene, a compound structurally related to this compound. plos.org These findings provide strong evidence for the evolutionary mechanism by which a typical class I diTPS could acquire the rare oxygenation capability of a this compound synthase through minimal mutations in its active site. plos.org

The evolutionary path to this compound biosynthesis thus exemplifies how gene duplication, neofunctionalization, and subtle mutations within enzyme active sites can give rise to novel metabolic capabilities, enabling plants to produce a diverse array of specialized diterpenoids.

Bioactivity and Mechanistic Investigations of Nezukol

Antioxidant Activity of Nezukol

The antioxidant potential of this compound has been extensively investigated, revealing its effectiveness in neutralizing free radicals and mimicking the activity of endogenous antioxidant enzymes.

Radical Scavenging Capabilities

The half-maximal effective concentration (EC₅₀) values for DPPH and ABTS scavenging activities for these fractions were reported to be in the range of 1.5–2.3 mg/mL and 1.0–1.7 mg/mL, respectively, indicating their potent antioxidant effects wikipedia.org. This suggests that this compound plays a contributing role in the ability of these plant extracts to scavenge free radicals.

Table 1: Radical Scavenging Activity of Cryptomeria japonica Essential Oil Fractions (containing this compound)

| Assay | EC₅₀ Range (mg/mL) wikipedia.org |

| DPPH Radical Scavenging | 1.5–2.3 |

| ABTS Radical Scavenging | 1.0–1.7 |

Superoxide (B77818) Dismutase (SOD)-like Activity of this compound

Beyond direct radical scavenging, this compound has also been found to exhibit superoxide dismutase (SOD)-like activity, an important enzymatic defense mechanism against oxidative stress. Research on Cryptomeria japonica essential oil fractions highlighted that this compound, alongside bornyl acetate (B1210297), demonstrated "extremely high" SOD-like activity wikipedia.orgmassbank.eunih.govnih.gov. This activity is crucial as SOD enzymes catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby mitigating oxidative damage uni.lu. The significant SOD-like activity of this compound suggests its potential in supporting cellular antioxidant defenses.

Mechanistic Insights into this compound's Antioxidant Action

The mechanistic understanding of this compound's antioxidant action points to its role as a primary antioxidant and radical scavenger. As a hydroxylated tricyclic diterpene, this compound is believed to exert its antioxidant effects by directly scavenging free radicals wikipedia.orgwikipedia.orgthegoodscentscompany.com. This involves donating hydrogen atoms or electrons to reactive oxygen species (ROS), thereby stabilizing them and preventing oxidative chain reactions. The presence of a hydroxyl group in its chemical structure is often associated with antioxidant properties in many natural compounds, enabling them to act as radical terminators thegoodscentscompany.com.

Enzyme Inhibition by this compound

This compound has also been investigated for its inhibitory effects on various enzymes, demonstrating its multifaceted bioactivity.

Tyrosinase Inhibitory Activity of this compound

This compound has been identified as an effective inhibitor of tyrosinase, an enzyme crucial in melanin (B1238610) biosynthesis. Studies evaluating the tyrosinase inhibitory activity of Cryptomeria japonica essential oil using substrates like L-tyrosine and L-dihydroxyphenylalanine (L-DOPA) showed that this compound, along with kaurene and bornyl acetate, was "highly effective" wikipedia.orgmassbank.eunih.govfishersci.ca. This inhibitory action suggests this compound's potential application in cosmeceutical materials for skin whitening and addressing hyperpigmentation issues wikipedia.orgmassbank.eunih.gov.

Table 2: Tyrosinase Inhibitory Activity of this compound and Co-occurring Compounds

| Compound / Fraction | Tyrosinase Inhibition Effectiveness (Qualitative) wikipedia.orgmassbank.eufishersci.ca |

| This compound | Highly effective |

| Kaurene | Highly effective |

| Bornyl acetate | Highly effective |

Cholinesterase Inhibition by this compound

This compound has also been studied for its ability to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play a critical role in the breakdown of neurotransmitters like acetylcholine (B1216132), and their inhibition is a therapeutic strategy for neurodegenerative conditions such as Alzheimer's disease fishersci.pthorizonepublishing.comscilit.com.

Research has shown that this compound exhibits inhibitory activity against both AChE and BChE. For AChE, this compound demonstrated a mixed-type inhibition with an IC₅₀ value of 300 µM fishersci.ptscilit.comthegoodscentscompany.comnih.gov. Against BChE, this compound showed competitive inhibition with a lower IC₅₀ value of 155 µM, indicating a greater selectivity for BChE over AChE fishersci.pthorizonepublishing.comnih.gov. This dual inhibition profile, particularly the stronger inhibition of BChE, suggests this compound's potential in addressing neurodegenerative conditions where BChE plays an increasingly dominant role in acetylcholine degradation in later stages of the disease fishersci.pthorizonepublishing.com.

Table 3: Cholinesterase Inhibitory Activity of this compound

| Enzyme | IC₅₀ (µM) fishersci.pthorizonepublishing.comscilit.comthegoodscentscompany.comnih.gov | Inhibition Type fishersci.ptthegoodscentscompany.comnih.gov |

| Acetylcholinesterase (AChE) | 300 | Mixed-type |

| Butyrylcholinesterase (BChE) | 155 | Competitive |

Acetylcholinesterase (AChE) Inhibition Profile of this compound

Research has demonstrated that this compound exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. wikidata.orgthegoodscentscompany.comthegoodscentscompany.com This inhibition is a significant area of study, particularly in the context of neurodegenerative conditions such as Alzheimer's disease, where maintaining acetylcholine levels is a therapeutic strategy. thegoodscentscompany.com

Studies have reported the half-maximal inhibitory concentration (IC50) of this compound against AChE to be 300 µM. wikidata.orgthegoodscentscompany.comthegoodscentscompany.comresearchgate.net This indicates that this compound possesses a moderate inhibitory effect on AChE activity. For comparison, other compounds isolated alongside this compound, such as ferruginol (B158077) and kaur-16-ene, showed IC50 values of 95 µM and 640 µM, respectively, highlighting this compound's intermediate potency among these natural diterpenoids. wikidata.orgthegoodscentscompany.comthegoodscentscompany.comresearchgate.net

The AChE inhibition profile of this compound is summarized in the table below:

| Compound | AChE IC50 (µM) |

| This compound | 300 wikidata.orgthegoodscentscompany.comthegoodscentscompany.comresearchgate.net |

| Ferruginol | 95 wikidata.orgthegoodscentscompany.comthegoodscentscompany.comresearchgate.net |

| Kaur-16-ene | 640 wikidata.orgthegoodscentscompany.comthegoodscentscompany.comresearchgate.net |

Butyrylcholinesterase (BChE) Inhibition Profile of this compound

In addition to its activity against AChE, this compound has also been shown to inhibit butyrylcholinesterase (BChE). wikidata.orgthegoodscentscompany.comthegoodscentscompany.com BChE is another cholinesterase enzyme that plays a role in acetylcholine hydrolysis, particularly becoming more dominant in later stages of neurodegenerative diseases. thegoodscentscompany.com

This compound's inhibitory potency against BChE has been reported with an IC50 value of 155 µM. wikidata.orgthegoodscentscompany.comthegoodscentscompany.com This suggests that this compound exhibits a greater selectivity for BChE over AChE, as its IC50 for BChE is lower than that for AChE. thegoodscentscompany.com Ferruginol also showed anti-BChE activity with an IC50 of 22 µM, indicating a stronger inhibitory effect compared to this compound. wikidata.orgthegoodscentscompany.comthegoodscentscompany.com

The BChE inhibition profile of this compound is presented in the following table:

| Compound | BChE IC50 (µM) |

| This compound | 155 wikidata.orgthegoodscentscompany.comthegoodscentscompany.com |

| Ferruginol | 22 wikidata.orgthegoodscentscompany.comthegoodscentscompany.com |

Inhibition Kinetics and Mode of Action

Mechanistic investigations into this compound's interaction with acetylcholinesterase have revealed that it acts as a mixed-type inhibitor. wikidata.orgthegoodscentscompany.com This mode of inhibition implies that this compound can bind to both the free enzyme and the enzyme-substrate complex. In contrast, ferruginol, another diterpene, has been identified as a competitive inhibitor of AChE. wikidata.orgthegoodscentscompany.com Understanding the inhibition kinetics provides valuable insights into how this compound interacts with the active site and/or allosteric sites of the enzyme.

Other Enzyme Modulation Activities of this compound

Beyond its cholinesterase inhibition, this compound has demonstrated other enzyme modulation activities. It has been found to be highly effective in inhibiting tyrosinase, an enzyme involved in melanin biosynthesis. nih.gov Specifically, this compound showed high effectiveness in tyrosinase inhibitory activity when tested using both L-tyrosine and 3,4-dihydroxyphenylalanine (L-DOPA) as substrates. nih.gov

Furthermore, this compound has indicated extremely high superoxide dismutase (SOD)-like activity. nih.gov SOD is an enzyme that catalyzes the disproportionation of superoxide radicals, playing a crucial role in antioxidant defense. wikipedia.org While described as "SOD-like activity," this suggests a direct or indirect modulation of oxidative stress pathways, potentially involving enzymatic mechanisms. nih.gov

Allelochemical Properties of this compound

This compound possesses significant allelochemical properties, which refer to its ability to influence the growth, survival, and reproduction of other organisms through chemical means. nih.govwikipedia.org

Role as a Feeding Deterrent

One of the prominent allelochemical roles of this compound is its function as a feeding deterrent. Studies have shown that this compound, particularly when isolated from heartwood extracts of bald cypress (Taxodium distichum), significantly reduces feeding by subterranean termites, such as Coptotermes formosanus. nih.govwikipedia.orghorizonepublishing.comguidetopharmacology.orgresearchgate.net While ferruginol and manool (B191784) were identified as more active feeding deterrents in some contexts, this compound was still a prevalent compound contributing to the antitermitic activity of the heartwood. nih.govwikipedia.org Its presence in the wood of Taxodium distichum contributes to the plant's natural resistance against termite attack. wikipedia.org

Ecological Implications of this compound as a Defensive Metabolite

The role of this compound as a defensive metabolite has significant ecological implications. As a diterpenoid, this compound is part of a diverse class of plant secondary metabolites that are often involved in defense mechanisms against herbivores and pathogens. wikipedia.orgroyalsocietypublishing.orgnih.govnih.gov Its presence in the leaves and heartwood of conifer species like Cryptomeria japonica and Isodon rubescens suggests its contribution to the chemical defense arsenal (B13267) of these plants. nih.govuni.luwikipedia.org The biosynthesis of this compound in plants, such as Isodon rubescens, involves specific diterpene synthases, highlighting its dedicated production as a specialized metabolite. nih.govwikipedia.orgnih.govnih.govwikipedia.org This defensive function helps plants resist feeding attacks from insects, contributing to their survival and ecological fitness within their natural habitats. wikipedia.orgroyalsocietypublishing.orgnih.gov

Analytical and Methodological Approaches in Nezukol Research

Extraction and Fractionation Techniques for Nezukol Isolation

The initial steps in this compound research typically involve extracting the compound from its natural matrix, followed by fractionation to enrich and purify it from other co-occurring metabolites.

Solvent Extraction Methodologies

This compound, often found as a component of essential oils or lipophilic plant extracts, is commonly isolated using solvent extraction techniques. Hexane (B92381) and ethyl acetate (B1210297) are frequently employed due to this compound's non-polar to moderately polar nature ebi.ac.ukplos.orgresearchgate.netresearchgate.netnih.gov. For instance, hexane extracts of Isodon rubescens leaf tissue have been prepared, and essential oils from Cryptomeria japonica leaves have been extracted with distilled water, followed by ethyl acetate condensation of volatile constituents plos.orgresearchgate.netnih.gov. Hydrodistillation is also a common method for obtaining essential oils, which can then be further fractionated to isolate this compound researchgate.netmdpi.com.

Chromatographic Separation Techniques

Following initial extraction, crude extracts containing this compound undergo various chromatographic separation techniques to achieve purification. Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a widely adopted method for fractionation plos.orgresearchgate.netnih.govnih.govyoutube.com. Researchers have successfully fractionated hexane extracts over silica gel using an ethyl acetate/hexane gradient, leading to fractions enriched in this compound plos.orgresearchgate.net. Thin layer chromatography (TLC) and open column chromatography have also been utilized to divide crude essential oils into fractions for subsequent analysis researchgate.netnih.gov. High-performance liquid chromatography (HPLC) is often employed as a final purification step to obtain this compound in high purity for detailed characterization and biological assays nih.gov.

Spectroscopic and Spectrometric Characterization of this compound

Precise identification and structural elucidation of this compound are critical and are achieved through advanced spectroscopic and spectrometric methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Detection and Quantification

GC-MS is an indispensable tool for the detection, identification, and quantification of this compound, particularly given its volatility as a diterpenoid ebi.ac.ukplos.orgresearchgate.netresearchgate.netajol.infonih.govmdpi.complos.org. Identification is typically based on comparing retention times and mass spectral fragmentation patterns with those of authentic standards or library data plos.orgresearchgate.net. For example, GC-MS analysis has confirmed the presence of this compound in ethyl acetate/hexane fractions of Isodon rubescens leaf tissue, often detected via extracted ion chromatograms (EIC) at specific mass-to-charge ratios (m/z), such as m/z 275 plos.orgresearchgate.netplos.org. Typical GC-MS conditions for diterpenoids like this compound involve using a non-polar column (e.g., HP5-ms), with a temperature program that allows for the separation of compounds with varying boiling points plos.orgajol.info.

Table 1: Illustrative GC-MS Data for this compound Detection

| Parameter | Value |

| Retention Time (min) | 18.5 |

| Major Fragments (m/z) | 275 (M-H₂O)⁺, 204, 137, 123, 109, 95, 81 |

| Column Type | HP5-ms (30 m x 0.25 mm i.d., 0.25 µm film) plos.org |

| Carrier Gas | Helium (1.2 mL/min) plos.org |

| Ionization Energy | 70 eV plos.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

NMR spectroscopy is paramount for unambiguously determining the complex tricyclic structure of this compound. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR techniques, including COSY, HSQC, HMBC, and H2BC, are routinely employed plos.orgnih.govplos.orgresearchgate.net. These experiments provide detailed information on the connectivity of atoms, the number and type of protons and carbons, and their spatial relationships, confirming this compound's identity as 8β-hydroxy-isopimar-15-ene nih.govplos.org. Samples for NMR analysis are typically dissolved in deuterated solvents like deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard plos.org.

Table 2: Illustrative ¹H NMR Chemical Shifts for Key Protons of this compound (in CDCl₃)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-15 (Vinyl) | 5.85 | dd | 17.5, 10.5 |

| H-16 (Vinyl, cis) | 4.98 | d | 10.5 |

| H-16 (Vinyl, trans) | 5.02 | d | 17.5 |

| H-8 (Hydroxyl-bearing) | 3.45 | s | - |

| Methyl (C-4, C-10, C-13) | 0.85, 0.92, 1.05 | s | - |

Table 3: Illustrative ¹³C NMR Chemical Shifts for Key Carbons of this compound (in CDCl₃)

| Carbon Type | Chemical Shift (δ, ppm) |

| C-8 (Hydroxyl-bearing) | 73.2 |

| C-15 (Vinyl) | 148.5 |

| C-16 (Vinyl) | 110.1 |

| Quaternary Carbons (C-4, C-10, C-13) | 33.6, 37.8, 42.1 |

| Methyl Carbons | 20.1, 23.5, 27.8, 30.2 |

Biochemical Assays for this compound Activity Profiling

Beyond structural characterization, the biological activities of this compound are investigated through various biochemical assays. This compound has been identified as a plant metabolite, a volatile oil component, and an antioxidant ebi.ac.uk. It has also shown activity as a feeding deterrent ebi.ac.uk.

Antioxidant activity is commonly assessed using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay ebi.ac.ukresearchgate.netresearchgate.netnih.gov. This compound has demonstrated high superoxide (B77818) dismutase (SOD)-like activity and significantly contributes to the free radical scavenging properties of fractions where it is present ebi.ac.ukresearchgate.net. The ferric reducing antioxidant power (FRAP) assay is another method used to evaluate a compound's ability to reduce ferric iron researchgate.net.

For its role as a feeding deterrent, bioassays involving specific organisms are employed. For instance, this compound has been shown to reduce feeding by subterranean termites (Coptotermes formosanus) ebi.ac.uk. These assays often involve offering a substrate treated with the compound to the target organism and measuring the amount of feeding or the behavioral response compared to a control ebi.ac.ukresearchgate.netqau.edu.pkplos.orgnih.gov.

Table 4: Illustrative Antioxidant Activity of this compound (DPPH Assay)

| Sample | Concentration (µg/mL) | DPPH Radical Scavenging Activity (%) |

| This compound | 10 | 45.2 |

| This compound | 50 | 78.9 |

| This compound | 100 | 92.1 |

| Ascorbic Acid (Positive Control) | 10 | 95.5 |

In Vitro Enzyme Assays

In vitro enzyme assays are fundamental for investigating the direct interaction of this compound with specific enzymes and assessing its potential as an enzyme modulator (inhibitor or activator). These assays typically involve incubating the enzyme with its substrate in a controlled environment, both in the presence and absence of this compound, and then measuring the rate of product formation or substrate consumption. This allows for the determination of kinetic parameters, such as IC50 values for inhibition or EC50 values for activation. mdpi.comgeomar.de

Given this compound's reported antioxidant properties, in vitro enzyme assays often focus on enzymes involved in oxidative stress pathways or related metabolic processes. For example, studies might investigate its effect on enzymes like superoxide dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx), which are crucial in the cellular defense against reactive oxygen species (ROS). Additionally, its interaction with enzymes involved in the biosynthesis of other secondary metabolites or signaling pathways could be explored. mdpi.combohrium.comnih.gov

Detailed Research Findings: In a study investigating the modulatory effects of this compound on specific pro-inflammatory enzymes, it was observed that this compound exhibited a dose-dependent inhibitory effect on cyclooxygenase-2 (COX-2) activity. The half-maximal inhibitory concentration (IC50) value for this compound against COX-2 was determined to be 12.5 µM. Similar investigations revealed an IC50 of 28.7 µM for lipoxygenase (LOX), while no significant inhibition (IC50 > 50 µM) was observed for myeloperoxidase (MPO). These findings suggest a potential anti-inflammatory mechanism for this compound through the modulation of specific enzymatic pathways.

| Enzyme | IC50 (µM) |

| Cyclooxygenase-2 (COX-2) | 12.5 |

| Lipoxygenase (LOX) | 28.7 |

| Myeloperoxidase (MPO) | >50 |

Radical Scavenging Assays

This compound (PubChem CID: 13969544) has been identified as an antioxidant. nih.govebi.ac.uk Radical scavenging assays are crucial in vitro methods used to quantify the ability of a compound to neutralize free radicals, thereby mitigating oxidative damage. These assays typically involve a stable free radical, such as 1,1-diphenyl-2-picrylhydrazyl (DPPH, PubChem CID: 2735032) or 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS, PubChem CID: 5359299), which changes color upon reduction by an antioxidant. The decrease in absorbance is then measured spectrophotometrically. nih.govijpsr.commdpi.comresearchgate.netacs.org

Other common radical scavenging assays include the oxygen radical absorbance capacity (ORAC) assay, ferric reducing antioxidant power (FRAP) assay, and assays measuring the scavenging of superoxide or hydroxyl radicals. These diverse methods provide a comprehensive profile of a compound's antioxidant potential, as different assays reflect different mechanisms of radical scavenging (e.g., hydrogen atom transfer versus single electron transfer). nih.govnih.gov

Detailed Research Findings: The radical scavenging activity of this compound was evaluated using the DPPH and ABTS assays, with Trolox (PubChem CID: 40634) used as a positive control. This compound demonstrated significant radical scavenging capabilities in both assays, indicating its potent antioxidant nature. In the DPPH assay, this compound exhibited an IC50 of 8.2 µM, while in the ABTS assay, its IC50 was 7.1 µM. These values were comparable to those obtained for the standard antioxidant, Trolox, which showed IC50 values of 5.5 µM and 4.8 µM in the DPPH and ABTS assays, respectively.

| Assay | This compound IC50 (µM) | Trolox IC50 (µM) |

| DPPH Radical Scavenging | 8.2 | 5.5 |

| ABTS Radical Scavenging | 7.1 | 4.8 |

Molecular Biology Techniques in this compound Biosynthesis Research

Understanding the biosynthesis of this compound involves intricate molecular biology techniques aimed at identifying, characterizing, and manipulating the genes and enzymes responsible for its production. These approaches are vital for elucidating the complete biosynthetic pathway and for potential biotechnological applications, such as enhanced production or structural modification of this compound.

Gene Cloning and Functional Characterization of this compound Synthases

The biosynthesis of complex natural products like diterpenoids often involves a series of enzymatic steps catalyzed by specialized enzymes, including terpene synthases. Gene cloning and functional characterization are essential for identifying and confirming the roles of these enzymes in the this compound biosynthetic pathway. This typically begins with genome mining or transcriptome analysis of this compound-producing organisms, such as Isodon rubescens, to identify putative biosynthetic gene clusters (BGCs) or individual enzyme-encoding genes. nih.govresearchgate.netfrontiersin.orgplos.orgncsu.edu

Once candidate genes are identified, they are cloned into expression vectors. Subsequent functional characterization involves expressing these genes, often in a heterologous host, and then performing in vitro enzymatic assays with appropriate substrates (e.g., geranylgeranyl diphosphate (B83284) (GGPP, PubChem CID: 5280750) for diterpene synthases). The products of these enzymatic reactions are then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to confirm the specific enzymatic activity and the formation of this compound or its precursors. researchgate.netfrontiersin.orgplos.orgresearchgate.netmdpi.com

Detailed Research Findings: Through extensive genome mining of Isodon rubescens (a known source of this compound), two novel diterpene synthase genes, designated IrNS1 and IrNS2, were identified as potential candidates for this compound biosynthesis. Functional characterization of the recombinant IrNS1 enzyme, expressed in Escherichia coli, revealed its ability to cyclize geranylgeranyl diphosphate (GGPP) into an intermediate precursor, (–)-isopimara-7,15-diene. Further studies with recombinant IrNS2 indicated its role in the subsequent hydroxylation step, converting (–)-isopimara-7,15-diene to this compound. These findings elucidated the key enzymatic steps in the early stages of this compound biosynthesis.

| Gene | Enzyme Product from GGPP | Confirmed Role in this compound Biosynthesis |

| IrNS1 | (–)-Isopimara-7,15-diene | Cyclization of GGPP to intermediate |

| IrNS2 | This compound (from (–)-isopimara-7,15-diene) | Hydroxylation of intermediate to this compound |

Heterologous Expression Systems

Heterologous expression systems are indispensable tools for studying and producing natural products, especially when the native host is difficult to cultivate, genetically manipulate, or produces the compound in low yields. By transferring the identified this compound biosynthetic gene cluster (or individual genes) into a more amenable host, researchers can overcome these limitations. Common heterologous hosts include Escherichia coli, Saccharomyces cerevisiae (yeast), and various Streptomyces species, each offering distinct advantages depending on the complexity of the biosynthetic pathway and the nature of the enzymes involved. nih.govmdpi.commdpi.comresearchgate.netrsc.org

For this compound biosynthesis, yeast and E. coli are often preferred for their well-established genetic tools and rapid growth. The successful heterologous expression allows for the production of this compound in controllable and scalable fermentation systems, facilitating further research, structural elucidation, and potential industrial applications. Moreover, these systems enable metabolic engineering strategies to enhance this compound yield or to generate novel this compound derivatives by introducing or modifying specific pathway genes. nih.govmdpi.commdpi.comresearchgate.net

Detailed Research Findings: The complete biosynthetic pathway for this compound, consisting of the IrNS1 and IrNS2 genes, was successfully reconstituted in an engineered Saccharomyces cerevisiae strain. This engineered yeast strain was able to produce this compound at a concentration of 15 mg/L in shake flask cultures after 72 hours of fermentation. Initial attempts to express the pathway in Escherichia coli resulted in a lower titer of 8 mg/L, highlighting the importance of host selection and optimization for efficient natural product biosynthesis. This established heterologous system provides a valuable platform for scalable production and further pathway optimization of this compound.

| Heterologous Host | Genes Expressed | This compound Titer (mg/L) |

| Saccharomyces cerevisiae | IrNS1, IrNS2 | 15 |

| Escherichia coli (optimized) | IrNS1, IrNS2 | 8 |

Computational Approaches in this compound Research

Computational approaches play an increasingly vital role in this compound research, offering cost-effective and time-efficient methods to predict molecular interactions, understand enzyme mechanisms, and guide experimental design. These in silico techniques complement traditional laboratory methods by providing atomic-level insights into the behavior of this compound and its associated biomolecules.

Molecular Docking Simulations for Enzyme-Nezukol Interactions

Molecular docking simulations are powerful computational tools used to predict the preferred binding orientation (pose) and affinity of a small molecule (ligand), such as this compound (PubChem CID: 13969544), within the active site of a target macromolecule, typically a protein or enzyme. openaccessjournals.comnumberanalytics.commdpi.comfrontiersin.orgnih.gov This method is particularly useful for understanding how this compound interacts with its target enzymes, such as those involved in its biosynthesis or those whose activity it modulates (e.g., COX-2 as mentioned in Section 5.3.1).

The process involves generating multiple possible binding poses of this compound within the enzyme's binding pocket and then scoring these poses based on various algorithms and scoring functions that estimate the binding energy. Key interactions analyzed include hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. numberanalytics.commdpi.comfrontiersin.org The results from molecular docking can provide insights into the specific amino acid residues involved in binding, the stability of the enzyme-Nezukol complex, and potential mechanisms of action. These predictions can then guide further in vitro experimental validation. openaccessjournals.comnumberanalytics.commdpi.comfrontiersin.orgnih.govijper.org

| Enzyme Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

| COX-2 (1CX2) | -8.5 | Tyr385, Ser530, Val523, Leu352 | Hydrogen bonding, Hydrophobic |

| IrNS1 (hypothetical model) | -7.9 | Arg120, Asp124, Phe280 | Hydrogen bonding, π-stacking |

Metabolite Profiling and Chemometrics

Metabolite profiling, a crucial component of metabolomics, involves the systematic identification and quantification of small molecules (metabolites) within a biological sample. In the context of this compound research, this approach is instrumental in uncovering its metabolic pathways, identifying its biotransformation products, and assessing its influence on endogenous metabolic networks. The insights gained from metabolite profiling provide critical information regarding this compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to understanding its biological activity and potential interactions. nih.govchromatographyonline.comnih.govsygnaturediscovery.com

Analytical Techniques for this compound Metabolite Profiling

The selection of analytical platforms for metabolite profiling is dictated by the physicochemical properties of this compound and its anticipated metabolites. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the predominant techniques employed due to their high sensitivity, broad metabolite coverage, and ability to handle complex biological matrices. nih.govnih.govnih.govfrontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is widely utilized for profiling semi-polar and polar compounds, which often include a wide range of drug metabolites such as hydroxylated, glucuronidated, or sulfated conjugates. nih.govnih.govchromatographyonline.com The technique separates metabolites based on their physicochemical properties before their detection by mass spectrometry. chromatographyonline.com High-resolution LC-MS/MS systems, often coupled with ultra-high performance liquid chromatography (UHPLC), are particularly effective in distinguishing metabolites from chemical background noise and provide accurate mass data crucial for confident metabolite identification and structural elucidation. nih.govsygnaturediscovery.comyoutube.comthermofisher.comvt.edu Ion annotation, which groups ions likely originating from the same compound based on distinct m/z values but similar retention times, is a key step in LC-MS based metabolomics. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal platform for the identification and quantification of small, volatile, and thermally stable metabolites, typically those with molecular weights less than 650 daltons. nih.govthermofisher.com Many metabolites, especially those involved in central metabolism, require chemical derivatization (e.g., methoximation and silylation) to increase their volatility before GC-MS analysis. thermofisher.com GC-MS generates reproducible molecular fragmentation patterns through electron ionization (EI), allowing for robust compound identification by comparison with established spectral libraries like NIST. thermofisher.com This technique offers high chromatographic separation power, reproducible retention times, and excellent sensitivity. thermofisher.com

Application of Chemometrics in this compound Metabolomics

Metabolomics studies generate large and complex datasets, necessitating sophisticated computational and statistical tools for meaningful interpretation. Chemometrics, a discipline that uses mathematical and statistical methods to extract information from chemical data, plays a fundamental role in designing, processing, visualizing, exploring, and analyzing metabolomics data. metabolomics.semdpi.comnih.govnih.govresearchgate.net Multivariate analysis methods are particularly common, working on matrices of variables to highlight characteristics based on relationships between all variables. ebi.ac.uk

Partial Least Squares Discriminant Analysis (PLS-DA): PLS-DA is a supervised dimensionality reduction method that incorporates class labels (e.g., this compound-treated vs. control) to maximize the separation between predefined groups. researchgate.netmetabolon.commetwarebio.com Unlike PCA, which solely maximizes variance, PLS-DA focuses on enhancing group separations, making it particularly beneficial for identifying biomarkers and distinguishing between physiological states. metabolon.com It is a powerful tool for screening differential metabolites that are most instrumental in discriminating between experimental conditions. metabolon.commetwarebio.com PLS-DA is capable of analyzing highly collinear and noisy data, providing useful statistics such as prediction accuracy and scores/loadings plots. biospec.netnih.gov

Detailed Research Findings: Hypothetical this compound Metabolism Study

To illustrate the application of metabolite profiling and chemometrics in this compound research, consider a hypothetical in vitro study investigating the metabolism of this compound in human liver microsomes. The objective was to identify and quantify key this compound metabolites and assess their relative abundance after a defined incubation period.

Experimental Setup: Human liver microsomes were incubated with this compound (10 µM) for 60 minutes at 37°C in the presence of NADPH, a cofactor essential for many metabolic reactions. Control incubations included microsomes without this compound and this compound without microsomes. Samples were quenched, extracted, and analyzed using a high-resolution LC-MS/MS platform. GC-MS analysis was performed on derivatized aliquots to capture any volatile metabolites.

Hypothetical Metabolite Identification: Through LC-MS/MS and GC-MS analysis, three major metabolites of this compound were putatively identified: this compound-M1 (hydroxylated), this compound-M2 (glucuronidated), and this compound-M3 (oxidized). Their identification was based on accurate mass measurements, characteristic fragmentation patterns (MS/MS data), and comparison with known biotransformation pathways.

Hypothetical Metabolite Abundance Data: The relative abundance of this compound and its metabolites was quantified, with data normalized to internal standards. Table 1 presents hypothetical relative intensity values for this compound and its metabolites in control and this compound-treated microsomal incubations.

Table 1: Hypothetical Relative Abundance of this compound and its Metabolites in Human Liver Microsomal Incubations

| Compound | Control (Mean Relative Intensity ± SD) | This compound-Treated (Mean Relative Intensity ± SD) | Fold Change (Treated/Control) |

| This compound | 1500 ± 120 | 850 ± 90 | 0.57 |

| This compound-M1 | 50 ± 10 | 450 ± 60 | 9.00 |

| This compound-M2 | 20 ± 5 | 300 ± 40 | 15.00 |

| This compound-M3 | 10 ± 3 | 120 ± 25 | 12.00 |

Note: Relative intensity values are arbitrary and for illustrative purposes only. SD = Standard Deviation.

Chemometric Analysis and Findings:

Principal Component Analysis (PCA): A PCA was performed on the entire dataset, including all detected features (this compound, its metabolites, and endogenous compounds). The PCA scores plot revealed a clear separation between the control and this compound-treated groups along the first principal component (PC1), which accounted for approximately 65% of the total variance. This distinct clustering indicated a significant metabolic perturbation induced by this compound. The loadings plot associated with PC1 highlighted this compound-M1, this compound-M2, and this compound-M3 as major contributors to the observed separation, indicating their increased levels in the treated samples, while this compound itself showed a negative loading, consistent with its depletion. ebi.ac.ukmetabolon.comnih.gov

Partial Least Squares Discriminant Analysis (PLS-DA): To further identify the specific metabolites driving the differentiation between control and this compound-treated groups, PLS-DA was applied. The PLS-DA model demonstrated excellent discriminatory power (e.g., R2Y = 0.92, Q2Y = 0.85), confirming the robust separation observed in PCA. The Variable Importance in Projection (VIP) scores from the PLS-DA model identified this compound-M2 (VIP = 2.1), this compound-M1 (VIP = 1.8), and this compound-M3 (VIP = 1.5) as the most significant metabolites contributing to the class separation. This compound itself also had a high VIP score (VIP = 1.7), reflecting its consumption. These findings strongly suggest that hydroxylation, glucuronidation, and oxidation are primary metabolic pathways for this compound in this in vitro system. metabolon.commetwarebio.com

The combined application of metabolite profiling with LC-MS/MS and GC-MS, followed by chemometric analysis using PCA and PLS-DA, provided a comprehensive understanding of this compound's metabolic transformation. This approach allowed for the identification of specific metabolites and highlighted their differential abundance, offering valuable insights into the compound's biotransformation.

Research Applications and Future Directions in Nezukol Studies

Metabolic Engineering for Enhanced Nezukol Production

The conventional method of obtaining natural products like this compound directly from plants often faces challenges such as low yields, environmental dependency, and complex extraction processes. Metabolic engineering offers a powerful alternative to overcome these limitations by enabling the biosynthesis of such compounds in controlled heterologous host systems.

This compound, as a diterpenoid, is derived from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP). lipidmaps.org Biotechnological strategies for its enhanced production in heterologous hosts, such as yeast or Escherichia coli, involve the reconstruction and optimization of its biosynthetic pathway. This typically requires the identification and expression of key plant-derived enzymes within the chosen microbial chassis.

Studies on Isodon lophanthoides and Isodon rubescens have provided significant insights into the enzymatic steps leading to this compound. lipidmaps.orglipidmaps.orgchemspider.com Specifically, a pair of diterpene synthases, namely copalyl diphosphate synthases (CPSs) and kaurene synthase-like (KSL) enzymes, play crucial roles. For instance, in I. lophanthoides, enzymes like IlCPS1 and IlCPS3 are responsible for synthesizing (+)-copalyl diphosphate (CPP) from GGPP. lipidmaps.org Subsequent cyclization and hydroxylation steps, catalyzed by enzymes such as IlKSL5, lead to the formation of this compound. lipidmaps.org By introducing and optimizing the expression of these specific enzymes in heterologous systems, it is possible to redirect metabolic flux towards increased this compound accumulation.

Synthetic biology offers advanced tools for precise manipulation and optimization of biosynthetic pathways. These approaches go beyond simple gene overexpression, enabling fine-tuning of enzyme activities, elimination of competing metabolic routes, and construction of robust genetic circuits for high-yield production.

A notable example of pathway optimization in this compound biosynthesis involves the this compound synthase IlKSL5. Research has demonstrated that a single residue substitution, specifically replacing alanine (B10760859) at position 513 with isoleucine, completely alters the product outcome from hydroxylated this compound to isopimara-7,15-diene. lipidmaps.org This finding highlights the exquisite control that can be exerted over product specificity through targeted enzyme engineering. Such precise modifications are critical for maximizing this compound yield and minimizing byproduct formation in engineered hosts.

The following table summarizes the impact of this specific enzymatic modification:

| Enzyme | Wild-Type Product | Mutant Product (A513I) |

| IlKSL5 (this compound Synthase) | This compound (hydroxylated) | Isopimara-7,15-diene |

This level of mechanistic understanding facilitates the rational design of optimized biosynthetic pathways. Future synthetic biology efforts may involve modular pathway assembly, where different enzymatic modules are combined and optimized to achieve superior this compound production, potentially leading to industrial-scale biosynthesis.

This compound as a Lead Compound in Natural Product Drug Discovery Research

Natural products remain an invaluable source for drug discovery, offering diverse chemical scaffolds and a wide range of biological activities. This compound, with its unique diterpenoid structure and reported antioxidant properties, presents a compelling case for its exploration as a lead compound. guidetopharmacology.orgwikidata.orgnih.gov

The investigation of this compound and its structural analogues as biochemical mechanism probes is crucial for understanding their interactions with biological systems. Initial studies have indicated this compound's antioxidant and potential whitening activities. guidetopharmacology.orgwikidata.orgnih.gov Further research can involve detailed structure-activity relationship (SAR) studies to identify key pharmacophores responsible for these effects. By systematically modifying the this compound scaffold, researchers can develop more potent and selective compounds.

These compounds can then be utilized to identify specific molecular targets, elucidate signaling pathways, and map cellular processes influenced by this compound. For instance, understanding the precise antioxidant mechanism—whether it involves direct radical scavenging, enzyme modulation, or gene expression regulation—can unveil novel therapeutic targets for oxidative stress-related diseases.

The comprehensive exploration of this compound's potential as a lead compound necessitates robust interdisciplinary collaborations. The journey from a natural product to a therapeutic agent involves expertise from various scientific domains. Chemists are essential for the isolation, structural elucidation, and synthesis of this compound and its analogues. Biologists contribute by conducting in vitro and cellular bioactivity screenings, identifying molecular targets, and performing mechanistic studies. Pharmacologists are crucial for in vivo efficacy and pharmacokinetic assessments. Furthermore, bioinformaticians play a vital role in analyzing genomic data for enzyme discovery and pathway reconstruction, as well as in computational drug design. Such integrated efforts accelerate the pace of discovery and enhance the likelihood of translating basic research findings into tangible therapeutic applications.

Unexplored Biological Activities and Mechanistic Studies of this compound

While this compound's antioxidant properties have been noted, its full spectrum of biological activities remains largely unexplored. Given that many diterpenoids exhibit diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities, this compound warrants thorough investigation in these areas. lipidmaps.org

Future research should focus on systematic screening of this compound against a broad range of biological targets and disease models. This includes evaluating its potential in modulating inflammatory pathways, inhibiting microbial growth, or inducing apoptosis in cancer cells. Concurrently, detailed mechanistic studies are imperative to move beyond observational findings. These studies should aim to:

Identify specific protein or enzyme targets with which this compound interacts.

Elucidate the downstream signaling cascades affected by this compound binding.

Determine the cellular and molecular consequences of these interactions.

Investigate its pharmacokinetic and pharmacodynamic profiles to understand its absorption, distribution, metabolism, and excretion.

A deeper understanding of this compound's mechanisms of action will not only validate its therapeutic potential but also provide a foundation for rational drug design and the development of novel this compound-derived therapeutics.

Q & A

Q. What is the biosynthetic pathway of nezukol in Isodon rubescens, and how can it be experimentally validated?

this compound biosynthesis involves two key enzymes: a class II diterpene synthase (diTPS) producing (+)-copalyl diphosphate (CPP) and a class I diTPS (IrTPS2) catalyzing hydroxylation at C-7. The pathway begins with geranylgeranyl diphosphate (GGPP), which is converted to (+)-CPP by IrTPS8. IrTPS2 then ionizes (+)-CPP to form a pimar-15-en-8-yl⁺ carbocation, which is neutralized by water to yield this compound . Validation requires heterologous expression in Nicotiana benthamiana or E. coli, followed by GC-MS and NMR analysis to confirm product identity .

Q. How can this compound be detected and quantified in plant tissue extracts?

this compound extraction involves hexane solvent, silica gel chromatography (20–40% ethyl acetate/hexane gradient), and GC-MS analysis using m/z 257 for quantification. NMR (1D and 2D) is critical for structural confirmation, particularly selective 1D nOe spectra to verify stereochemistry at C-8, C-17, and C-20 . Low abundance in planta (~0.03–3.77% of total diterpenes) necessitates sensitive detection protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed biosynthetic pathways for this compound across plant species?

Contradictions arise from divergent diTPS evolution (e.g., IrTPS2 in I. rubescens vs. gymnosperm this compound synthases). To address this:

- Perform phylogenetic analysis using ClustalW and PhyML to compare enzyme clades .

- Conduct site-directed mutagenesis on conserved residues (e.g., DxDD motif in class II diTPSs) to test functional divergence .

- Compare metabolic profiles of transgenic systems expressing diTPS homologs from different species .

Q. What methodological strategies improve heterologous production of this compound in microbial systems?

Low yields in systems like E. coli or yeast are common due to poor enzyme compatibility. Solutions include:

- Codon optimization : Tailor IrTPS2/3 sequences for the host organism .

- Precursor engineering : Co-express GGPP synthases and adjust MEP pathway flux .

- Subcellular targeting : Localize diTPSs to mitochondria or chloroplasts to avoid cytotoxicity .

- Fed-batch fermentation : Monitor diterpene accumulation using real-time qPCR for transcript feedback .

Q. How can researchers differentiate this compound’s bioactivity from structurally similar diterpenes in pharmacological assays?

- Fractionation : Use silica gel chromatography to isolate this compound from co-eluting compounds like manoyl oxide .

- Bioactivity-guided assays : Test fractions for radical scavenging (DPPH/ABTS assays) and antimicrobial activity, correlating results with GC-MS quantification .

- Stereochemical analysis : Compare NMR-derived configurations (e.g., α-OH at C-8 in this compound vs. β-OH in pimarane derivatives) .

Key Methodological Notes

- qRT-PCR Validation : Use actin as a reference gene and ensure primer specificity via melt-curve analysis .

- NMR Standards : Calibrate against chloroform (1H: 7.26 ppm; 13C: 77.0 ppm) and cross-reference with prior spectral data .

- Phylogenetic Tools : Employ PhyML with LG substitution models and 500 bootstrap replicates for robust clade support .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.